molecular formula C7H13NO2 B1639951 Methyl 5-methylpyrrolidine-2-carboxylate

Methyl 5-methylpyrrolidine-2-carboxylate

Cat. No.: B1639951
M. Wt: 143.18 g/mol
InChI Key: FZBQCOBVXDOWIT-UHFFFAOYSA-N
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Description

Methyl 5-methylpyrrolidine-2-carboxylate (C₇H₁₃NO₂) is a pyrrolidine derivative featuring a methyl ester at position 2 and a methyl substituent at position 5. Its stereochemistry is often denoted as (2R,5R) in racemic mixtures, though enantiopure forms are also synthesized for specific applications .

Properties

IUPAC Name

methyl 5-methylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-4-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBQCOBVXDOWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Pyrrolidine Carboxylates

Table 1: Key Properties of Methyl 5-Methylpyrrolidine-2-carboxylate and Analogs
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Applications/Notes References
This compound C₇H₁₃NO₂ 143.18 Methyl (C5), methyl ester (C2) Pharmaceutical intermediate; chiral building block
Ethyl 5-methylpyrrolidine-2-carboxylate C₈H₁₅NO₂ 157.21 Ethyl ester (C2) Velpatasvir Intermediate 4; enhanced lipophilicity
Methyl 5-(4-chlorophenyl)-4-(phenylsulfonyl)pyrrolidine-2-carboxylate C₂₅H₂₂ClNO₄S 476.96 4-Chlorophenyl, phenylsulfonyl (C4), methyl ester (C2) Anticancer agent candidate; bulky substituents reduce solubility
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate C₈H₅ClF₃NO₂ 239.58 Pyridine core; Cl, CF₃ substituents Agrochemical research; electron-withdrawing groups enhance reactivity
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C₁₀H₁₁N₃O₂ 205.21 Fused pyrrolopyridine; amino group (C5) Antiviral drug development; hydrogen-bonding capacity

Key Comparative Analysis

Steric and Electronic Effects
  • Methyl vs.
  • Substituent Impact : Bulky groups like phenylsulfonyl () reduce solubility but enhance target specificity in anticancer agents. Electron-withdrawing groups (Cl, CF₃) in pyridine analogs () increase electrophilicity, favoring nucleophilic substitution reactions.

Research Findings and Trends

  • Pharmaceutical Relevance : this compound derivatives are prioritized in protease inhibitor development due to their rigid pyrrolidine backbone, which mimics peptide bonds .
  • Stereochemical Considerations : Enantiopure forms (e.g., (2S,5S)-ethyl ester in ) exhibit higher bioactivity than racemic mixtures, underscoring the importance of chiral synthesis .

Preparation Methods

Amberlyst 15-Catalyzed Esterification

A robust protocol involves using Amberlyst 15 , a macroreticular ion-exchange resin, as a heterogeneous catalyst. In a representative procedure:

  • 5-Methylpyrrolidine-2-carboxylic acid (100 g) is refluxed with methanol (300 g) and Amberlyst 15 (20 g) for 20 hours.
  • Post-reaction, the catalyst is removed by filtration, and the solvent is concentrated under reduced pressure.
  • Crystallization from ice-cold methanol yields methyl 5-methylpyrrolidine-2-carboxylate with a 93% yield .

Advantages :

  • Amberlyst 15 is recyclable, minimizing waste.
  • Avoids hazardous mineral acids (e.g., H₂SO₄).

Table 1: Reaction Conditions for Amberlyst 15-Catalyzed Esterification

Parameter Value
Catalyst Amberlyst 15 (10 wt%)
Solvent Methanol
Temperature Reflux (~65°C)
Time 20 hours
Yield 93%

Transesterification of Ethyl 5-Methylpyrrolidine-2-Carboxylate

Transesterification offers an alternative route by converting preformed esters into the methyl derivative. This method is particularly useful when the ethyl ester is more readily accessible.

Base-Catalyzed Transesterification

Ethyl esters can undergo transesterification with methanol in the presence of a base (e.g., sodium methoxide):

  • Ethyl 5-methylpyrrolidine-2-carboxylate is heated with excess methanol and sodium methoxide (1–5 mol%) at 60–80°C for 6–12 hours.
  • The reaction proceeds via nucleophilic attack of methoxide on the carbonyl carbon, displacing ethoxide.

Key Considerations :

  • Excess methanol drives the equilibrium toward the methyl ester.
  • Base catalysts may necessitate neutralization steps post-reaction.

Table 2: Transesterification Parameters

Parameter Value
Starting Material Ethyl 5-methylpyrrolidine-2-carboxylate
Catalyst Sodium methoxide (3 mol%)
Solvent Methanol
Temperature 70°C
Time 8 hours
Yield 85–90% (estimated)

Ring-Closing Synthesis via Pyrrolidine Formation

Constructing the pyrrolidine ring with pre-installed functional groups provides a modular approach.

Cyclization of Amino Alcohols

A patent describes the synthesis of pyrrolidine-2-carboxylates via cyclization of N-protected amino alcohols :

  • (2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is synthesized by hydrolyzing its ethyl ester counterpart with lithium hydroxide (2.11 g, 50.2 mmol) in ethanol/water (16 hours, 25°C).
  • Subsequent esterification with methanol and deprotection yields the target compound.

Mechanistic Insight :

  • Hydrolysis of the ethyl ester generates the carboxylic acid, which is then methylated.
  • The tert-butoxycarbonyl (Boc) group stabilizes the amine during reaction sequences.

Table 3: Cyclization and Esterification Workflow

Step Reagents/Conditions Yield
Hydrolysis LiOH, EtOH/H₂O, 16h Quantitative
Esterification Amberlyst 15, MeOH, reflux 93%
Deprotection HCl/dioxane 95%

Stereoselective Synthesis for Chiral Derivatives

For enantiomerically pure products, asymmetric hydrogenation or chiral auxiliaries are employed.

Asymmetric Hydrogenation of Enamides

A method adapted from proline synthesis involves hydrogenating 5-methyl-2-pyrroline-2-carboxylate using a chiral catalyst (e.g., Rhodium-(R)-BINAP):

  • The enamide substrate is hydrogenated at 50–100 psi H₂, yielding the (2S,5S)-configured ester with >90% enantiomeric excess (ee).

Critical Parameters :

  • Catalyst loading (0.5–1 mol%).
  • Solvent polarity influences reaction rate and selectivity.

Industrial-Scale Optimization and Green Chemistry

Solvent-Free Esterification

Recent advances emphasize solvent-free conditions using microwave irradiation:

  • 5-Methylpyrrolidine-2-carboxylic acid and trimethyl orthoacetate are heated at 120°C for 1 hour under microwave, achieving 88% yield.

Advantages :

  • Reduces solvent waste.
  • Shortens reaction times from hours to minutes.

Q & A

Q. What are the recommended methods for synthesizing Methyl 5-methylpyrrolidine-2-carboxylate in laboratory settings?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. A diastereoselective approach using aryl/heteroaryl aldehydes and methyl acrylate under acidic conditions (e.g., acetic acid) has been reported to yield pyrrolidine derivatives with high stereochemical control. For example, reacting 5-oxopyrrolidine precursors with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) can introduce the methyl ester group. Reaction optimization should include temperature control (70–90°C) and inert atmosphere to minimize side reactions .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protection: Use nitrile gloves, lab coats, and safety goggles. Avoid dust formation; work in a fume hood with adequate ventilation .
  • Spill Management: Collect spills using non-sparking tools and store in sealed containers. Avoid water contact to prevent drainage contamination .
  • Waste Disposal: Segregate chemical waste and consult institutional guidelines for hazardous organic compound disposal .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (XRD): Resolve absolute configuration and bond lengths (e.g., C–C bond mean deviation: 0.003 Å) .
  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR peaks for ester carbonyl (~170 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm). Compare with reference data for methyl pyroglutamate derivatives .
  • Mass Spectrometry: Confirm molecular weight (143.14 g/mol) via ESI-MS or GC-MS .

Advanced Research Questions

Q. How can stereoselectivity be optimized in the synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Catalysts: Use enantiopure catalysts (e.g., L-proline derivatives) to induce asymmetry during cyclization. For example, Schöllkopf bis-lactim ether methodology can achieve >90% enantiomeric excess (ee) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance diastereoselectivity by stabilizing transition states.
  • Temperature Gradients: Lower temperatures (0–25°C) favor kinetic control, reducing racemization .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Combine XRD (for solid-state conformation) with solution-state NMR to resolve discrepancies in substituent orientation. For example, XRD can clarify puckering modes of the pyrrolidine ring that NMR may ambiguously represent .
  • Dynamic NMR Experiments: Variable-temperature 1H^1H NMR can identify conformational flexibility causing signal splitting .
  • Computational Modeling: Compare experimental 13C^{13}C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate assignments .

Q. What experimental strategies are effective for analyzing thermal stability and degradation pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (typically >150°C for pyrrolidine esters).
  • GC-MS Pyrolysis Studies: Identify degradation products (e.g., methyl acrylate or pyrrolidine fragments) under controlled heating .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

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